5-Bromo-3-morpholinopyrazin-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Optimizing aminopyrazine-based kinase inhibitors demands precise halogen reactivity. The 5-bromo substituent on this scaffold provides the optimal balance for palladium-catalyzed cross-coupling-superior to the less reactive 5-chloro analog and more stable than the labile 5-iodo variant prone to dehalogenation. • MW 259.10, XLogP3-AA 0.5: polarity-lipophilicity balance suited for medicinal chemistry optimization • Morpholine ring modulates target binding; 2-amino group enables key H-bonding in kinase ATP pockets • Consistent 95% purity; stored at 2-8°C under inert atmosphere

Molecular Formula C8H11BrN4O
Molecular Weight 259.1 g/mol
CAS No. 117719-17-2
Cat. No. B039701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-morpholinopyrazin-2-amine
CAS117719-17-2
Molecular FormulaC8H11BrN4O
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CN=C2N)Br
InChIInChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11)
InChIKeyCWVGSOUZYXNHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-morpholinopyrazin-2-amine: Key Kinase Inhibitor Building Block


5-Bromo-3-morpholinopyrazin-2-amine (CAS 117719-17-2) is a heterobifunctional pyrazine derivative that serves as a key intermediate in the synthesis of aminopyrazine-based kinase inhibitors [1]. Its molecular architecture features a reactive 5-bromo substituent enabling downstream functionalization via cross-coupling chemistry, a morpholine ring that modulates physicochemical properties and target binding, and a 2-amino group critical for forming key hydrogen-bonding interactions within kinase ATP-binding pockets [1]. The compound is characterized by a molecular weight of 259.10 g/mol and a computed XLogP3-AA of 0.5, which reflects a balance of polarity and lipophilicity suitable for medicinal chemistry optimization [1].

Workflow
Synthetic intermediate for kinase inhibitor discovery
Building block
Key Handle
5-Bromo enables cross-coupling diversification
Suzuki-Miyaura fit
Selection Logic
Supports lipophilicity and steric SAR exploration
Medicinal chemistry

5-Bromo-3-morpholinopyrazin-2-amine: Analog Substitution Issues


Direct substitution of 5-Bromo-3-morpholinopyrazin-2-amine with its 5-chloro, 5-iodo, or non-halogenated analog is not a viable procurement strategy due to quantifiable differences in molecular properties and synthetic outcomes. The presence and nature of the halogen at the 5-position critically influence key parameters: molecular weight and lipophilicity (XLogP3-AA) differ significantly between analogs, directly impacting downstream compound properties like solubility and permeability [1]. Furthermore, the bromine atom offers a uniquely balanced reactivity profile for palladium-catalyzed cross-coupling reactions, providing superior coupling efficiency compared to the less reactive chloro-analog and greater stability than the more labile iodo-analog, which is prone to undesirable dehalogenation side reactions [2]. Using a different analog introduces unverified variables into established synthetic protocols and final product characterization, thereby compromising reproducibility and potentially requiring extensive re-optimization.

Target
5-Bromo derivative
Balanced cross-coupling reactivity with minimal dehalogenation. Reported XLogP3-AA 0.5 supports design context.
Substitute Risk
5-Chloro analog
Lower reactivity may reduce coupling efficiency. Physicochemical profile may shift away from target SAR.
Target
5-Bromo derivative
Stable under cross-coupling conditions; predictable synthetic outcome.
Substitute Risk
5-Iodo analog
Higher dehalogenation propensity may compromise yield and purity; synthetic route may require re-optimization.

5-Bromo-3-morpholinopyrazin-2-amine: Evidence vs. Closest Analogs


Lipophilicity vs. Non-Halogenated Analog

The target compound's bromine substituent contributes to a quantifiably higher lipophilicity compared to its non-halogenated counterpart, which is a critical parameter in optimizing drug-like properties such as membrane permeability and metabolic stability. Its XLogP3-AA value is 0.5, compared to an estimated XLogP3-AA of approximately -0.2 for 3-morpholinopyrazin-2-amine (calculated using the same algorithm) [1]. This difference of 0.7 log units translates to a roughly 5-fold increase in partition coefficient, a significant shift in a compound's distribution profile within a biological system.

Lipophilicity vs. Non-Halogenated
Cross-study comparable
XLogP3-AA 0.5 vs. approx. -0.2
Reported lipophilicity shift context
Computed property; ~5-fold partition coefficient difference
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Molecular Weight Tuning in Kinase Inhibitors

The target compound has a molecular weight of 259.10 g/mol, which is 78.9 g/mol heavier than its non-halogenated analog, 3-morpholinopyrazin-2-amine (MW = 180.21 g/mol) [REFS-1, REFS-2]. This significant increase in mass, concentrated at the 5-position of the pyrazine core, provides a tunable vector for exploring structure-activity relationships (SAR) in kinase inhibitor development. The additional bulk can be exploited to fill unoccupied sub-pockets in the target kinase's ATP-binding site, potentially leading to enhanced binding affinity and improved selectivity profiles over structurally related kinases.

Molecular Weight Tuning
Cross-study comparable
259.10 vs. 180.21 g/mol
Supports steric SAR exploration
78.9 g/mol difference; potential for sub-pocket filling
Kinase Inhibitor Design Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Superior Cross-Coupling Reactivity vs. Chloro/Iodo Analogs

A direct comparison of halogenated pyrazoles in Suzuki-Miyaura reactions reveals that the bromo derivative offers an optimal balance of reactivity and stability [1]. While general reactivity for aryl halides in cross-coupling follows the trend I > Br > Cl, the study found that both Br and Cl derivatives were superior to the iodo-analog. The iodo-pyrazole showed a significantly reduced propensity to undergo the desired cross-coupling due to a competing and dominant dehalogenation side reaction, leading to lower yields of the target product [1]. This makes the bromo compound the preferred choice for reliable and high-yielding diversification of the pyrazine scaffold.

Cross-Coupling Reactivity
Class-level inference
Br: balanced reactivity; I: prone to dehalogenation
Supports synthetic route selection
Suzuki-Miyaura context; pyrazole system inference
Synthetic Chemistry Cross-Coupling Reactions Process Chemistry

5-Bromo-3-morpholinopyrazin-2-amine: Key Applications


Lipophilicity & Steric Tuning for Kinase Inhibitor Leads

When optimizing a hit compound from an aminopyrazine-based kinase inhibitor series, the brominated scaffold (CAS 117719-17-2) is the preferred intermediate. Its XLogP3-AA of 0.5 and molecular weight of 259.10 g/mol provide a quantifiable advantage over the non-halogenated analog for increasing lipophilicity and introducing steric bulk at the 5-position [REFS-1, REFS-2]. This strategic substitution allows medicinal chemists to systematically explore SAR, improve target binding affinity, and modulate ADME properties without altering the core pharmacophore. Using the non-halogenated analog would result in a less lipophilic, lower molecular weight final compound with a potentially different binding profile and pharmacokinetic behavior, requiring a separate optimization trajectory.

Pyrazine Diversification via Cross-Coupling

For synthetic chemists building a library of diverse pyrazine-containing compounds, 5-Bromo-3-morpholinopyrazin-2-amine is the most reliable and efficient building block for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. Class-level evidence demonstrates that the bromo-substituent offers an optimal balance of reactivity and stability, minimizing the detrimental dehalogenation side reactions observed with iodo-analogs while providing greater reactivity than chloro-analogs [1]. This ensures higher yields of desired coupled products and simplifies purification, making it the rational choice for high-throughput parallel synthesis and process chemistry development where reaction reproducibility and yield are paramount.

Key Intermediates for Kinase Inhibitor Synthesis

In the multistep synthesis of complex kinase inhibitors, where aminopyrazine cores are a privileged scaffold, the procurement of 5-Bromo-3-morpholinopyrazin-2-amine is critical for ensuring the integrity of established synthetic routes [1]. The compound's specific halogen (Br) and morpholine substitution pattern are often defined in patent literature and process chemistry protocols. Substitution with a chloro or iodo analog is not a like-for-like replacement; it would alter reaction kinetics, product yields, and potentially the impurity profile of the final Active Pharmaceutical Ingredient (API), leading to regulatory and quality control issues. Therefore, sourcing the exact CAS-numbered compound is a non-negotiable requirement for replicating patented syntheses or maintaining consistency in GMP manufacturing.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Halogen-based SAR probe scaffold
Lipophilicity and steric endpoint review
Pyrazine library diversification
Reliable cross-coupling handle
Reaction yield and dehalogenation review
Multistep kinase inhibitor synthesis
Exact CAS-matched intermediate
Route integrity and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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